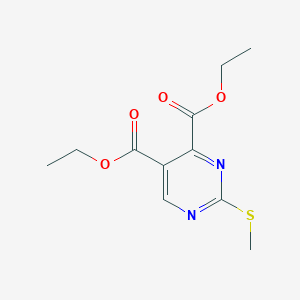

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or coupling reactions . For instance, pyrimidine derivatives can be synthesized from reactions between acetamidine hydrochloride and diethyl malonate .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “2-(methylthio)” suggests a sulfur-containing methyl group attached to the second carbon of the ring. The “diethyl” and “dicarboxylate” parts suggest two ethyl ester groups attached to the carboxylate groups at the 4th and 5th positions of the ring .Chemical Reactions Analysis

In general, pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and coupling reactions . The exact reactions that “Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate” can undergo would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación

Summary of the Application

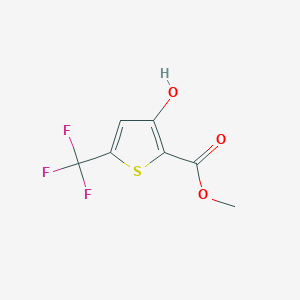

The compound was used as a building block in the synthesis of new thieno[2,3-b]-thiophene derivatives. These derivatives have potential applications in a wide variety of optical and electronic systems .

Methods of Application

The synthesis involved the reaction of 3,3’- (3,4-dimethylthieno [2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile) with sodium hydride and carbon disulfide followed by methyl iodide .

Results or Outcomes

The research resulted in the successful synthesis of bis-heterocyclic systems incorporating a thieno[2,3-b]thiophene moiety .

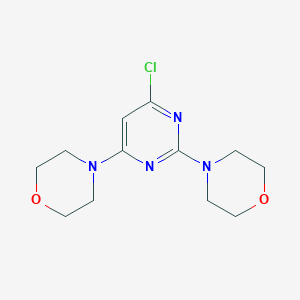

2. Synthesis of 4-Aminoquinazoline Derivatives

Summary of the Application

The compound was used in the synthesis of novel 4-aminoquinazoline derivatives. These derivatives have shown potential antitumor activity against the MKN45 cell line .

Methods of Application

The synthesis involved a four-step process starting from commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate. The key intermediates were prepared by nucleophilic substitution reaction between the starting compound and substituted anilines .

Results or Outcomes

The new compounds exhibited remarkable inhibitory activity against the MKN45 cell line. Two compounds showed significant inhibitory activity higher than that of Gefitinib, which was used as the positive control .

3. Use in Fragrance Industry

Summary of the Application

2-methyl-3-(methyl thio) pyrazine, a compound similar to the one you mentioned, is used in the fragrance industry .

Methods of Application

The compound is typically used as an additive in various fragrances to enhance certain scent profiles .

Results or Outcomes

The use of this compound can significantly enhance the overall aroma profile of a fragrance, contributing to a more pleasing olfactory experience .

4. Malonic Ester Synthesis

Summary of the Application

The Malonic Ester Synthesis is a method for synthesizing carboxylic acids. While not directly involving “Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate”, this method could potentially be used with similar compounds .

Methods of Application

The synthesis involves five separate reactions: deprotonation to give an enolate, SN2 reaction of the enolate nucleophile with an alkyl halide electrophile, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .

Results or Outcomes

The Malonic Ester Synthesis allows for the efficient production of carboxylic acids from simple starting materials .

5. Use in Fragrance Industry

Summary of the Application

2-methyl-3-(methyl thio) pyrazine, a compound similar to the one you mentioned, is used in the fragrance industry .

Methods of Application

The compound is typically used as an additive in various fragrances to enhance certain scent profiles .

Results or Outcomes

The use of this compound can significantly enhance the overall aroma profile of a fragrance, contributing to a more pleasing olfactory experience .

6. Malonic Ester Synthesis

Summary of the Application

The Malonic Ester Synthesis is a method for synthesizing carboxylic acids. While not directly involving “Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate”, this method could potentially be used with similar compounds .

Methods of Application

The synthesis involves five separate reactions: deprotonation to give an enolate, SN2 reaction of the enolate nucleophile with an alkyl halide electrophile, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .

Results or Outcomes

The Malonic Ester Synthesis allows for the efficient production of carboxylic acids from simple starting materials .

Propiedades

IUPAC Name |

diethyl 2-methylsulfanylpyrimidine-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-4-16-9(14)7-6-12-11(18-3)13-8(7)10(15)17-5-2/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHLRUKDQWAVPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304329 |

Source

|

| Record name | DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate | |

CAS RN |

149771-08-4 |

Source

|

| Record name | DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)

![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)